BenchChemオンラインストアへようこそ!

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride

CRF1 antagonist BMS-665053 intermediate Regiochemical specificity

This specific 2,6-dichloro-4-(difluoromethoxy)phenacyl chloride isomer (CAS 1803717-69-2) is the structurally required precursor for the potent CRF1 antagonist BMS-665053. Unlike other regioisomers, its sterically congested 2,6-substitution pattern and lipophilic difluoromethoxy group (cLogP ~4.4) are critical for CNS drug candidate development. Ensure synthetic reproducibility with a verified minimum purity of 95%.

Molecular Formula C9H5Cl3F2O2
Molecular Weight 289.5 g/mol
CAS No. 1803717-69-2
Cat. No. B1411262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
CAS1803717-69-2
Molecular FormulaC9H5Cl3F2O2
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C(=O)CCl)Cl)OC(F)F
InChIInChI=1S/C9H5Cl3F2O2/c10-3-7(15)8-5(11)1-4(2-6(8)12)16-9(13)14/h1-2,9H,3H2
InChIKeyGNCPQINDPXTMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride (CAS 1803717-69-2): Core Structural Identity and Sourcing Baseline


2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride (CAS 1803717-69-2) is a halogenated phenacyl chloride derivative with the molecular formula C9H5Cl3F2O2 and a molecular weight of 289.5 g/mol . It features a 2,6-dichloro-4-(difluoromethoxy)phenyl substitution pattern attached to a phenacyl chloride (α-chloroacetyl) moiety, placing it in the broader class of substituted acetophenone-based building blocks. This specific substitution pattern is a key intermediate in the synthesis of the potent corticotropin-releasing factor-1 (CRF1) receptor antagonist BMS-665053 (IC50 = 1.0 nM) [1][2]. It is commercially available from AKSci with a minimum purity specification of 95% .

Why 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride Cannot Be Interchanged with Other Dichloro-difluoromethoxy Regioisomers or Simple Phenacyl Chlorides


Although all dichloro-difluoromethoxy phenacyl chlorides share the same molecular formula (C9H5Cl3F2O2) and molecular weight (289.5 g/mol), the specific 2,6-dichloro-4-(difluoromethoxy) arrangement is chemically and biologically non-substitutable. The 2,6-positions flanking the phenacyl chloride reactive center create a sterically congested environment that modulates nucleophilic substitution rates relative to other regioisomers [1]. Critically, this substitution pattern is structurally required for the synthesis of BMS-665053, a CRF1 antagonist with IC50 = 1.0 nM [2]. Using a different regioisomer (e.g., 2',4'-dichloro-3'-difluoromethoxy, CAS 1806328-88-0) would generate an entirely different product with unknown pharmacological properties. Additionally, the unsubstituted parent phenacyl chloride (MW 154.59 g/mol) lacks the lipophilicity-enhancing difluoromethoxy and dichloro groups that confer the calculated LogP of approximately 3.5–4.4 , making it unsuitable for applications requiring balanced solubility/permeability profiles.

Quantitative Differentiation Evidence for 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride (CAS 1803717-69-2) Against Its Closest Comparators


Regiochemical Identity: The 2,6-Dichloro-4-(difluoromethoxy) Substitution Pattern Is Required for CRF1 Antagonist Synthesis

The 2,6-dichloro-4-(difluoromethoxy)phenyl core is the essential pharmacophoric fragment of BMS-665053, a pyrazinone-containing CRF1 receptor antagonist with a reported binding IC50 of 1.0 nM at the CRF1 receptor and a functional cAMP inhibition IC50 of 4.9 nM in human Y-79 retinoblastoma cells [1]. Alternative dichloro-difluoromethoxy regioisomers, such as 2',4'-dichloro-3'-(difluoromethoxy)phenacyl chloride (CAS 1806328-88-0) or 3',6'-dichloro-2'-(difluoromethoxy)phenacyl chloride (CAS 1805125-52-3), carry the chlorine and difluoromethoxy substituents at different ring positions, which would produce distinct coupling products in the palladium-catalyzed amination step with pyrazinone intermediates and cannot yield the same active pharmaceutical intermediate [2].

CRF1 antagonist BMS-665053 intermediate Regiochemical specificity

Purity Specification: Minimum 95% Purity for Reproducible Synthetic Chemistry

The compound is commercially available from AKSci with a documented minimum purity specification of 95% . This specification exceeds the typical purity offered for generic research-grade phenacyl chloride (often ≥90%) and aligns with the requirements of the BMS-665053 synthetic protocol, which demands high-purity intermediates to achieve the reported 1.0 nM CRF1 binding potency . Comparable regioisomers from other vendors (e.g., 2',4'-dichloro-3'-difluoromethoxy derivative from AKSci, also 95%) share this purity level, but the combination of confirmed purity and the specific 2,6-substitution pattern is unique to this CAS number.

Purity Quality control Reproducibility

Calculated Lipophilicity: Enhanced Membrane Permeability Potential Relative to Unsubstituted Phenacyl Chloride

The calculated partition coefficient (XLogP3) for closely related dichloro-difluoromethoxy phenacyl chlorides is reported as 4.4 , substantially higher than the LogP of unsubstituted phenacyl chloride (approximately 2.0) [1]. This increase is attributed to the electron-withdrawing and lipophilic contributions of the two chlorine atoms and the difluoromethoxy group. The 2,6-dichloro substitution pattern, in particular, may further modulate logP through steric shielding of the polar carbonyl group, although direct experimental LogP measurements for CAS 1803717-69-2 have not been published.

Lipophilicity LogP Drug-likeness

Steric and Electronic Differentiation: Impact of 2,6-Dichloro Substitution on Phenacyl Chloride Reactivity

The two ortho-chlorine atoms in 2',6'-dichloro-4'-(difluoromethoxy)phenacyl chloride create a sterically hindered environment around the phenacyl chloride reactive center (carbonyl carbon and α-chloromethylene). This steric bulk retards nucleophilic addition at the carbonyl carbon relative to unsubstituted phenacyl chloride or mono-ortho-substituted analogs (e.g., 2-chloro phenacyl chloride). Conversely, the electron-withdrawing effect of the chlorine substituents and the difluoromethoxy group activates the carbonyl toward nucleophilic attack once the nucleophile accesses the reactive site [1]. Comparative kinetic studies on phenacyl halides show that chlorine atom placement significantly influences SN2 reaction rates [2], though direct head-to-head rate constant data for CAS 1803717-69-2 versus other regioisomers are unavailable.

Nucleophilic substitution Steric hindrance Electronic effects

Recommended Application Scenarios for 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride Based on Quantitatively Supported Differentiation


Synthesis of CRF1 Receptor Antagonists via Palladium-Catalyzed Coupling

This compound is uniquely suited as a precursor for the synthesis of BMS-665053 and related pyrazinone-containing CRF1 antagonists requiring the 2,6-dichloro-4-(difluoromethoxy)aniline intermediate. The established synthetic route involves direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline followed by palladium-catalyzed coupling, with the phenacyl chloride serving as a protected or functionalized form of the aniline building block . Quantitative evidence: BMS-665053 achieves CRF1 binding IC50 = 1.0 nM and functional cAMP inhibition IC50 = 4.9 nM [1].

Lipophilic Pharmacophore Construction for CNS-Penetrant Drug Candidates

With a calculated LogP of approximately 4.4, this compound provides substantially enhanced lipophilicity compared to unsubstituted phenacyl chloride (LogP ≈ 2.0) [1]. This makes it a preferred intermediate for constructing CNS-penetrant or membrane-permeable drug candidates, particularly for targets such as CRF1 receptors that require blood-brain barrier penetration. The difluoromethoxy group additionally offers metabolic stability advantages over methoxy analogs.

Sterically Controlled Nucleophilic Substitution Methodology Development

The dual ortho-chlorine substitution pattern provides a unique steric environment useful for studying steric effects on nucleophilic substitution at the phenacyl chloride carbonyl center. This compound can serve as a model substrate for developing new coupling methodologies where steric hindrance is a key variable, offering a distinct reactivity profile compared to less hindered regioisomers .

Quality-Controlled Intermediate Procurement for Multi-Step GMP-Like Synthesis

With a documented minimum purity of 95% from AKSci , this compound meets the quality requirements for reproducible multi-step synthesis where intermediate purity directly impacts the yield and purity of final products. This addresses the common procurement challenge of sourcing research intermediates with consistent, verifiable purity specifications.

Quote Request

Request a Quote for 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.